molecular formula C11H18N2O3S B3101421 Cis-Tert-Butyl 3-Oxohexahydropyrrolo[3,4-B][1,4]Thiazine-6(2H)-Carboxylate CAS No. 1391732-43-6

Cis-Tert-Butyl 3-Oxohexahydropyrrolo[3,4-B][1,4]Thiazine-6(2H)-Carboxylate

Cat. No.: B3101421
CAS No.: 1391732-43-6
M. Wt: 258.34 g/mol
InChI Key: VFRZUNQGMFJYBO-YUMQZZPRSA-N
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Description

Cis-Tert-Butyl 3-Oxohexahydropyrrolo[3,4-B][1,4]Thiazine-6(2H)-Carboxylate is a heterocyclic compound that features a unique structure combining a pyrrolo and thiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-Tert-Butyl 3-Oxohexahydropyrrolo[3,4-B][1,4]Thiazine-6(2H)-Carboxylate typically involves multi-step organic reactions. One common route includes the cyclization of a suitable precursor under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and high yield. The choice of solvents, reagents, and purification methods is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Cis-Tert-Butyl 3-Oxohexahydropyrrolo[3,4-B][1,4]Thiazine-6(2H)-Carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Cis-Tert-Butyl 3-Oxohexahydropyrrolo[3,4-B][1,4]Thiazine-6(2H)-Carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of Cis-Tert-Butyl 3-Oxohexahydropyrrolo[3,4-B][1,4]Thiazine-6(2H)-Carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Tert-Butyl 3-Oxohexahydropyrrolo[3,4-B][1,4]Thiazine-6(2H)-Carboxylate: A similar compound without the cis configuration.

    Hexahydropyrrolo[3,4-B][1,4]Thiazine Derivatives: Compounds with variations in the substituents on the ring system.

Uniqueness

Cis-Tert-Butyl 3-Oxohexahydropyrrolo[3,4-B][1,4]Thiazine-6(2H)-Carboxylate is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. The presence of the tert-butyl group also adds to its distinct properties, affecting its solubility and stability.

Properties

IUPAC Name

tert-butyl (4aS,7aS)-3-oxo-4a,5,7,7a-tetrahydro-4H-pyrrolo[3,4-b][1,4]thiazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S/c1-11(2,3)16-10(15)13-4-7-8(5-13)17-6-9(14)12-7/h7-8H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRZUNQGMFJYBO-YUMQZZPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)SCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@H](C1)SCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cis-Tert-Butyl 3-Oxohexahydropyrrolo[3,4-B][1,4]Thiazine-6(2H)-Carboxylate
Reactant of Route 2
Cis-Tert-Butyl 3-Oxohexahydropyrrolo[3,4-B][1,4]Thiazine-6(2H)-Carboxylate
Reactant of Route 3
Cis-Tert-Butyl 3-Oxohexahydropyrrolo[3,4-B][1,4]Thiazine-6(2H)-Carboxylate
Reactant of Route 4
Cis-Tert-Butyl 3-Oxohexahydropyrrolo[3,4-B][1,4]Thiazine-6(2H)-Carboxylate
Reactant of Route 5
Cis-Tert-Butyl 3-Oxohexahydropyrrolo[3,4-B][1,4]Thiazine-6(2H)-Carboxylate
Reactant of Route 6
Cis-Tert-Butyl 3-Oxohexahydropyrrolo[3,4-B][1,4]Thiazine-6(2H)-Carboxylate

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